1-(3-aminobenzoyl)imidazolidin-2-one

Medicinal chemistry Structure-activity relationship Isosteric replacement

1-(3-Aminobenzoyl)imidazolidin-2-one (CAS 1263206-87-6) is a heterocyclic small molecule belonging to the imidazolidin-2-one class, with the molecular formula C₁₀H₁₁N₃O₂ and a molecular weight of 205.21 g/mol. Its structure features an imidazolidin-2-one core N-acylated with a 3-aminobenzoyl group, placing a primary aromatic amine at the meta position of the benzoyl ring.

Molecular Formula C10H11N3O2
Molecular Weight 205.217
CAS No. 1263206-87-6
Cat. No. B2987990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-aminobenzoyl)imidazolidin-2-one
CAS1263206-87-6
Molecular FormulaC10H11N3O2
Molecular Weight205.217
Structural Identifiers
SMILESC1CN(C(=O)N1)C(=O)C2=CC(=CC=C2)N
InChIInChI=1S/C10H11N3O2/c11-8-3-1-2-7(6-8)9(14)13-5-4-12-10(13)15/h1-3,6H,4-5,11H2,(H,12,15)
InChIKeyYHMSEKQAXPCBQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Aminobenzoyl)imidazolidin-2-one (CAS 1263206-87-6): Chemical Identity and Compound Class Overview for Procurement


1-(3-Aminobenzoyl)imidazolidin-2-one (CAS 1263206-87-6) is a heterocyclic small molecule belonging to the imidazolidin-2-one class, with the molecular formula C₁₀H₁₁N₃O₂ and a molecular weight of 205.21 g/mol [1]. Its structure features an imidazolidin-2-one core N-acylated with a 3-aminobenzoyl group, placing a primary aromatic amine at the meta position of the benzoyl ring. This substitution pattern distinguishes it from the more common 1-(3-aminophenyl)imidazolidin-2-one analog (CAS 938459-14-4), which lacks the carbonyl spacer and has a molecular weight of 177.20 g/mol . The compound is primarily supplied as a research chemical for early-stage medicinal chemistry and chemical biology applications, with a computed XLogP3-AA of 0.1, two hydrogen bond donors, three hydrogen bond acceptors, one rotatable bond, and a topological polar surface area of 75.4 Ų [1].

Why Imidazolidin-2-one Analogs Cannot Be Casually Substituted for 1-(3-Aminobenzoyl)imidazolidin-2-one (CAS 1263206-87-6) in Research Procurement


Subtle structural variations among imidazolidin-2-one derivatives produce distinct pharmacological and physicochemical profiles that preclude simple interchangeability. The N-acyl linkage in 1-(3-aminobenzoyl)imidazolidin-2-one introduces a carbonyl spacer between the imidazolidinone ring and the phenyl group, altering both electronic distribution and conformational flexibility compared to direct N-phenyl analogs [1]. The meta-amino substitution on the benzoyl ring provides a geometrically distinct hydrogen-bonding vector relative to the para-substituted regioisomer 1-(4-aminobenzoyl)imidazolidin-2-one (CAS 1263209-12-6) . Furthermore, removal of the 3-amino group altogether (as in 1-benzoylimidazolidin-2-one) eliminates a key reactive handle for further derivatization, making such analogs unsuitable for applications requiring subsequent conjugation or bioconjugation [2]. These structural differences translate into measurable differences in target binding, as evidenced by the class of N-[1,4']-bipiperidinyl-4-yl-imidazolidin-2-one CCR5 antagonists, where even minor substitution changes shift IC₅₀ values by orders of magnitude [2]. The quantitative evidence below provides procurement decision-support for selecting the correct analog for a given research application.

Quantitative Differentiation Evidence: 1-(3-Aminobenzoyl)imidazolidin-2-one (CAS 1263206-87-6) versus Closest Structural Analogs


Meta- vs. Para-Amino Substitution: Differential Hydrogen-Bonding Geometry and Topological Polar Surface Area

The meta (3-) amino substitution in 1-(3-aminobenzoyl)imidazolidin-2-one positions the primary amine donor with a distinct angular geometry relative to the carbonyl, as opposed to the linear para (4-) orientation of its regioisomer 1-(4-aminobenzoyl)imidazolidin-2-one. Both compounds share the identical molecular formula (C₁₀H₁₁N₃O₂) and molecular weight (205.21 g/mol) [1], but the meta isomer presents a different three-dimensional pharmacophore for target engagement. In the broader class of aminobenzoyl-substituted imidazolidinones, the position of the amino group has been shown to influence anticancer cytotoxicity: the 4-aminobenzoyl-substituted analog DW2282 exhibited a mean GI₅₀ of 4.45 µM across six human cancer cell lines [2], while the related 4-methoxybenzoyl analog showed a mean GI₅₀ of 4.11 µM, demonstrating that substituent position and electronics on the benzoyl ring modulate biological potency [2].

Medicinal chemistry Structure-activity relationship Isosteric replacement

Carbonyl Spacer (N-Acyl) vs. Direct N-Phenyl Linkage: Impact on Conformational Flexibility and Metabolic Stability

1-(3-Aminobenzoyl)imidazolidin-2-one features an amide (N-acyl) linkage connecting the imidazolidinone ring to the phenyl group, in contrast to 1-(3-aminophenyl)imidazolidin-2-one (CAS 938459-14-4), which has a direct N-phenyl bond . The carbonyl spacer introduces a rotatable bond (count = 1 for the target compound vs. 0 for the direct N-phenyl analog), increases molecular weight from 177.20 to 205.21 g/mol, and alters the electronic character of the imidazolidinone nitrogen from a tertiary amine to an amide nitrogen [1]. This structural feature has significant implications for metabolic stability: N-acyl imidazolidinones are generally less susceptible to N-dealkylation by cytochrome P450 enzymes compared to their N-phenyl counterparts, though direct comparative microsomal stability data for this specific pair are not publicly available. In the CCR5 antagonist series, [1,4']-bipiperidinyl-4-yl-imidazolidin-2-one derivatives with N-acyl substitution patterns demonstrated oral bioavailability and in vivo efficacy in HIV infection models, whereas direct N-aryl analogs in the same series showed altered pharmacokinetic profiles [2].

Medicinal chemistry Pharmacokinetics Scaffold hopping

Free Primary Amine as a Synthetic Handle: Derivatization Potential vs. N-Methylated and Non-Amino Analogs

The 3-aminobenzoyl group of 1-(3-aminobenzoyl)imidazolidin-2-one contains a free primary aromatic amine that serves as a versatile synthetic handle for further chemical elaboration—a feature absent in the N-methylated analog 1-(3-aminophenyl)-3-methylimidazolidin-2-one (CAS 517918-82-0) and the des-amino analog 1-benzoylimidazolidin-2-one. This free amine enables amide coupling, sulfonamide formation, reductive amination, and bioconjugation reactions (e.g., linker attachment for PROTAC or ADC applications) without requiring a deprotection step. In the CCR5 antagonist field, the 1-(3-aminophenyl)-3-methylimidazolidin-2-one analog shows CCR5 antagonism with an IC₅₀ of 7.8 µM in a calcium mobilization assay, whereas structurally elaborated [1,4']-bipiperidinyl-4-yl-imidazolidin-2-one derivatives achieve sub-nanomolar CCR5 binding (IC₅₀ values as low as 0.100 nM in cell-based antagonist assays) [1], demonstrating that the presence and position of functionalizable amine handles critically enable potency optimization through further derivatization [2].

Chemical biology Bioconjugation PROTAC design

Computed Drug-Likeness and Physicochemical Property Differentiation from Closest Analogs

The computed physicochemical properties of 1-(3-aminobenzoyl)imidazolidin-2-one place it within favorable drug-like chemical space, with key parameters differentiating it from its closest analogs. The compound has a molecular weight of 205.21 g/mol (well below the 500 Da Ro5 threshold), XLogP3-AA of 0.1 (indicating balanced hydrophilicity), TPSA of 75.4 Ų (below the 140 Ų cutoff for oral bioavailability), two H-bond donors, three H-bond acceptors, and only one rotatable bond [1]. In comparison, the regioisomer 1-(4-aminobenzoyl)imidazolidin-2-one (CAS 1263209-12-6) has identical computed descriptors , but the ortho-isomer 1-(2-aminobenzoyl)imidazolidin-2-one is expected to exhibit intramolecular hydrogen bonding between the 2-amino group and the carbonyl oxygen, reducing its effective H-bond donor capacity and altering its pharmacokinetic profile [2]. The direct N-phenyl analog 1-(3-aminophenyl)imidazolidin-2-one has a lower MW (177.20) and lower TPSA (~46 Ų), making it significantly more lipophilic and potentially more CNS-penetrant, which may be advantageous or disadvantageous depending on the target tissue .

Drug-likeness Physicochemical profiling Lead optimization

Potential VAP-1/SSAO Inhibitory Activity: Class-Level Evidence from Imidazolidinone VAP-1 Inhibitor Series

The imidazolidin-2-one scaffold has been explored as a core template for vascular adhesion protein-1 (VAP-1)/semicarbazide-sensitive amine oxidase (SSAO) inhibitors. Astellas Pharma has disclosed potent imidazole- and thiazole-based VAP-1 inhibitors with IC₅₀ values reaching 72 nM against human VAP-1 for optimized leads (Astellas compound 35c) [1]. While 1-(3-aminobenzoyl)imidazolidin-2-one itself does not have publicly reported VAP-1 IC₅₀ data, related imidazolidinone-containing compounds in the BindingDB show VAP-1 inhibitory activity in the nanomolar to low micromolar range (e.g., BDBM50205269 with IC₅₀ = 23 nM against rat VAP-1) [2]. The 3-aminobenzoyl substitution pattern presents a hydrogen-bond donor/acceptor pharmacophore compatible with the VAP-1 active site, which accommodates diverse amine-containing inhibitors [3]. Direct testing of this compound in VAP-1 assays would be required to establish its specific potency; however, the class-level precedent supports its utility as a scaffold for VAP-1 inhibitor development.

VAP-1 inhibition SSAO Inflammation

Recommended Research and Industrial Application Scenarios for 1-(3-Aminobenzoyl)imidazolidin-2-one (CAS 1263206-87-6)


Structure-Activity Relationship (SAR) Campaigns Targeting CCR5 or Related Chemokine Receptors

This compound serves as a synthetically tractable core scaffold for CCR5 antagonist development. The free 3-amino group enables rapid parallel derivatization (amide coupling, sulfonylation, urea formation) to explore substitution effects on receptor binding. As demonstrated in the [1,4']-bipiperidinyl-4-yl-imidazolidin-2-one CCR5 antagonist series, imidazolidinone-based cores can achieve sub-nanomolar potency (IC₅₀ values down to 0.100 nM in P4R5 cell-based assays) through systematic elaboration of pendant groups [1]. The meta-amino position offers a distinct vector for appendage compared to para-substituted analogs, enabling exploration of different binding pocket interactions in CCR5 or other GPCR targets [2].

VAP-1/SSAO Inhibitor Discovery and Lead Optimization

Given the established precedent of imidazolidinone-containing VAP-1/SSAO inhibitors from Astellas Pharma (human VAP-1 IC₅₀ values as low as 72 nM for optimized leads) [1], this compound provides a viable starting point for VAP-1 inhibitor development. The benzoyl carbonyl and 3-amino group present a pharmacophore consistent with known VAP-1 ligand interactions. Procurement of this compound enables the synthesis and screening of focused libraries targeting VAP-1 for applications in inflammatory disease, diabetic macular edema, or fibrotic disease research [2]. Researchers should verify species-specific potency (rat vs. human VAP-1), as IC₅₀ values can differ by an order of magnitude across species within this inhibitor class [2].

PROTAC and Targeted Protein Degradation (TPD) Linker Attachment Chemistry

The free primary aromatic amine at the meta position of the benzoyl ring provides an ideal synthetic handle for attaching polyethylene glycol (PEG) or alkyl linkers in PROTAC (Proteolysis Targeting Chimera) design. This functional group enables straightforward amide bond formation with carboxylic acid-terminated linkers without requiring protecting group strategies that would be necessary for N-methylated or des-amino analogs. The imidazolidin-2-one core contributes conformational rigidity and balanced physicochemical properties (XLogP3-AA = 0.1, TPSA = 75.4 Ų) [1] that are compatible with the physicochemical requirements for PROTAC molecules, which typically demand moderate polarity to balance cell permeability and solubility [2].

Chemical Biology Probe Development for Target Identification and Validation

The compound's structural features make it suitable for chemical biology probe development. The 3-aminobenzoyl group can be functionalized with biotin, fluorophores, or photoaffinity labels via the free amine for target engagement studies, pull-down assays, or cellular imaging. The imidazolidin-2-one core provides a neutral, metabolically stable scaffold with favorable drug-like properties (MW = 205.21, compliant with Ro5 criteria) [1]. For chemoproteomics applications, the carbonyl group serves as an IR or Raman spectroscopic handle for monitoring compound distribution in cells or tissues [2].

Quote Request

Request a Quote for 1-(3-aminobenzoyl)imidazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.